molecular formula C11H17N B2452719 (2S)-2-(3-Ethylphenyl)propan-1-amine CAS No. 2248199-62-2

(2S)-2-(3-Ethylphenyl)propan-1-amine

Cat. No.: B2452719
CAS No.: 2248199-62-2
M. Wt: 163.264
InChI Key: QRCSUKBVCVCHSZ-SECBINFHSA-N
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Description

(2S)-2-(3-Ethylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the phenyl ring and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Ethylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-ethylbenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3-ethylbenzaldehyde with a suitable amine source, such as ammonia or an amine derivative. This reaction is usually carried out in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Ethylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

(2S)-2-(3-Ethylphenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Ethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(3-Methylphenyl)propan-1-amine: Similar structure with a methyl group instead of an ethyl group.

    (2S)-2-(3-Propylphenyl)propan-1-amine: Similar structure with a propyl group instead of an ethyl group.

    (2S)-2-(3-Isopropylphenyl)propan-1-amine: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness

(2S)-2-(3-Ethylphenyl)propan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and physical properties

Properties

IUPAC Name

(2S)-2-(3-ethylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCSUKBVCVCHSZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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